molecular formula C12H15ClO B7969289 1-(4-Chloro-3-methylphenyl)pentan-1-one

1-(4-Chloro-3-methylphenyl)pentan-1-one

Cat. No.: B7969289
M. Wt: 210.70 g/mol
InChI Key: LIAAGMSIFBEBMH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones, which are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant This compound is characterized by the presence of a chloro and a methyl group attached to the phenyl ring, making it a halogenated and methylated derivative of pentanone

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylphenyl)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and a suitable ketone precursor.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the ketone in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final compound, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Halogenated compounds like this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)pentan-1-one has several scientific research applications:

    Forensic Toxicology: It is used as a reference standard in the identification and quantification of synthetic cathinones in biological samples.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Chemical Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential biological effects.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects. The compound’s molecular targets include dopamine transporters, norepinephrine transporters, and serotonin transporters.

Comparison with Similar Compounds

1-(4-Chloro-3-methylphenyl)pentan-1-one can be compared with other synthetic cathinones, such as:

    4-Chloro-α-PVP: Similar in structure but with a pyrrolidinyl group instead of a pentanone chain.

    4-Methylmethcathinone (4-MMC): Contains a methyl group on the phenyl ring but lacks the chloro substituent.

    Methylone: A methylenedioxy-substituted cathinone with different psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAAGMSIFBEBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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